

Tramazoline hydrochloride molecular structure and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tramazoline hydrochloride*

Cat. No.: *B10795003*

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In-Depth Technical Guide to Tramazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramazoline hydrochloride is a sympathomimetic amine and an imidazoline derivative, primarily utilized as a topical nasal decongestant.[1] It functions as an α -adrenergic receptor agonist, inducing vasoconstriction of the blood vessels within the nasal mucosa.[2][3] This action leads to a reduction in swelling and nasal congestion, providing symptomatic relief from conditions such as acute rhinitis, the common cold, and sinusitis.[1][4] Patented in 1961 and introduced for medical use in 1962, it is a well-established active pharmaceutical ingredient.[5] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Molecular Structure and Chemical Identity

The chemical structure of **tramazoline hydrochloride** consists of a 2-imidazoline ring substituted with a 5,6,7,8-tetrahydronaphthalen-1-yl group.[6] The hydrochloride salt form enhances its solubility and stability for pharmaceutical formulations.

Chemical Formula

The molecular formula for **tramazoline hydrochloride** is $C_{13}H_{18}ClN_3$.[\[7\]](#)[\[8\]](#)[\[9\]](#)

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for **tramazoline hydrochloride** is N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride.[\[8\]](#)

Molecular Visualization

Caption: Molecular structure of **Tramazoline Hydrochloride**.

Physicochemical Properties

A summary of the key physicochemical properties of **tramazoline hydrochloride** is presented below. These properties are critical for formulation development, pharmacokinetic profiling, and quality control.

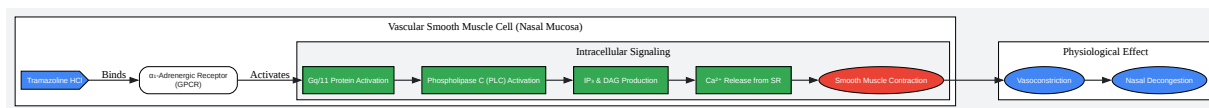
Property	Value	Reference(s)
Molecular Weight	251.76 g/mol	[8] [9]
Chemical Formula	$C_{13}H_{18}ClN_3$	[7] [8] [9]
CAS Number	3715-90-0	[7]
Appearance	White to off-white crystalline powder	
Melting Point	172-174 °C	[7]
Solubility	Soluble in water	
pKa	Data not available	
Log P (Partition Coefficient)	Data not available	

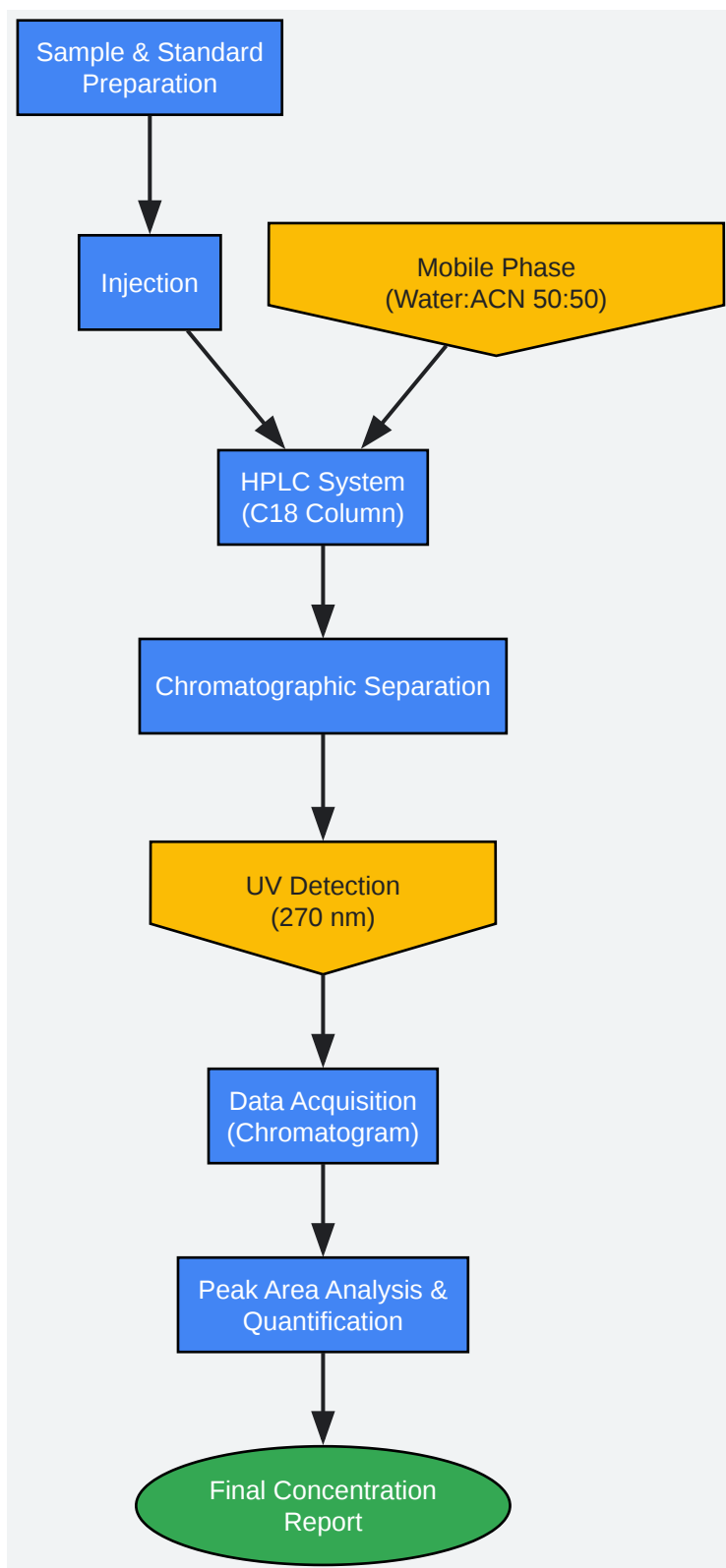
Mechanism of Action

Tramazoline hydrochloride is a direct-acting sympathomimetic agent. Its primary mechanism of action involves the stimulation of α -adrenergic receptors located on the smooth muscle of

blood vessels in the nasal mucosa.[2][4] This interaction initiates a signaling cascade that results in vasoconstriction.

The binding of tramazoline to α_1 -adrenergic receptors, which are G protein-coupled receptors, activates a signaling pathway leading to the constriction of arterioles in the nasal passages.[4] This vasoconstriction reduces blood flow, thereby decreasing tissue volume and alleviating swelling and congestion.[4] The onset of this decongestant effect is rapid, typically occurring within 5 to 10 minutes of administration.[8]





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- To cite this document: BenchChem. [Tramazoline hydrochloride molecular structure and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10795003#tramazoline-hydrochloride-molecular-structure-and-chemical-formula\]](https://www.benchchem.com/product/b10795003#tramazoline-hydrochloride-molecular-structure-and-chemical-formula)

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